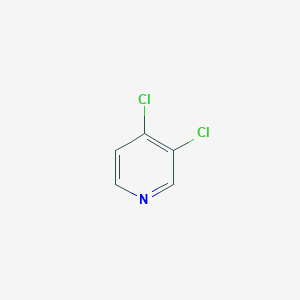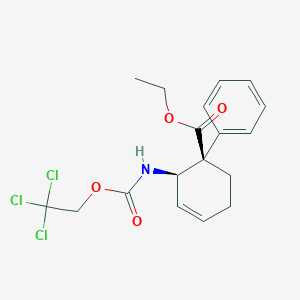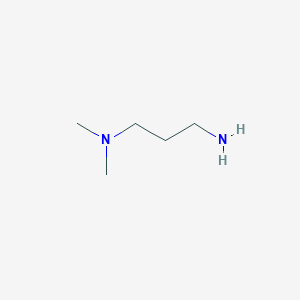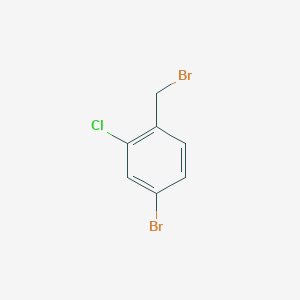
4-溴-1-(溴甲基)-2-氯苯
概述
描述
4-Bromo-1-(bromomethyl)-2-chlorobenzene is a halogenated aromatic compound that contains bromine and chlorine substituents on a benzene ring. This compound is structurally related to other di-substituted benzene derivatives, such as 1-bromo-4-chlorobenzene and 2-bromo-1,4-dichlorobenzene, which have been studied for their vibrational spectroscopic properties and molecular structure .
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves multi-step reactions, including halogenation, elimination, and substitution reactions. For instance, a related compound, 4-bromo-2-(bromomethyl)-1-[(4-chlorobenzyl)oxy]benzene, was synthesized through elimination, reduction, and bromination reactions starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde . Although the exact synthesis route for 4-Bromo-1-(bromomethyl)-2-chlorobenzene is not detailed in the provided papers, similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives has been extensively studied using various spectroscopic methods. For example, the molecular geometry of 2-bromo-1,4-dichlorobenzene was determined using DFT calculations, revealing a higher electronic density due to the presence of halogen atoms . Similarly, the structure of 1-bromo-4-chlorobenzene was investigated using both experimental and theoretical methods, providing insights into the impact of di-substituted halogens on the benzene molecule . These studies suggest that 4-Bromo-1-(bromomethyl)-2-chlorobenzene would also exhibit unique structural features influenced by its halogen substituents.
Chemical Reactions Analysis
Halogenated benzene derivatives participate in various chemical reactions, including dissociative electron attachment (DEA). For example, DEA to 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene results in the formation of Cl- and Br- fragment anions, with the ion yields showing a pronounced temperature effect . This indicates that 4-Bromo-1-(bromomethyl)-2-chlorobenzene could also undergo DEA, leading to the formation of halide ions under specific conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives are influenced by their molecular structure. The vibrational spectroscopic study of 1-bromo-4-chlorobenzene provided information on its IR intensities, Raman activities, and frequency estimation analyses, which are essential for understanding the compound's behavior under different conditions . Additionally, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene were analyzed to determine their crystal structures, indicating that the presence of halogen atoms significantly affects the crystalline state and reactivity . These findings can be extrapolated to predict the properties of 4-Bromo-1-(bromomethyl)-2-chlorobenzene, such as its solubility, reactivity, and potential applications in materials science.
科学研究应用
-
Antifungal Research
- Field : Biochemistry and Pharmacology .
- Application : The compound is used in the synthesis of Dimethyl-4-Bromo-1- (Substituted Benzoyl) Pyrrolo [1,2-a] Quinoline-2,3-Dicarboxylates Analogues, which have been investigated for their antifungal properties .
- Method : The compound is used as a building block in the synthesis of these analogues. The exact method of synthesis is not specified in the source .
- Results : The synthesized analogues have shown promising results against Candida albicans, an opportunistic fungal pathogen .
-
Chemical Synthesis
- Field : Organic Chemistry .
- Application : The compound is used as a building block for more complex molecules or as a precursor for further functionalization .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The outcomes of using this compound in chemical synthesis are not specified in the source .
安全和危害
属性
IUPAC Name |
4-bromo-1-(bromomethyl)-2-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPSDTOQOSPYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620008 | |
| Record name | 4-Bromo-1-(bromomethyl)-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(bromomethyl)-2-chlorobenzene | |
CAS RN |
89720-77-4 | |
| Record name | 4-Bromo-1-(bromomethyl)-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-(bromomethyl)-2-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

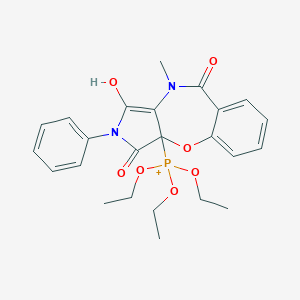
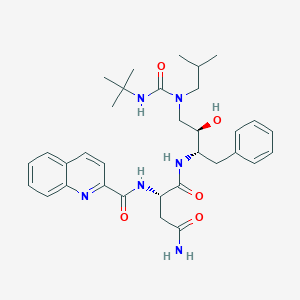
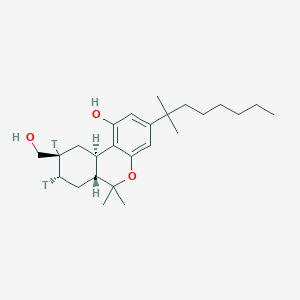
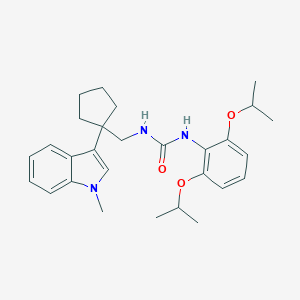
![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130689.png)
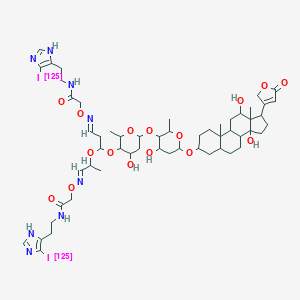
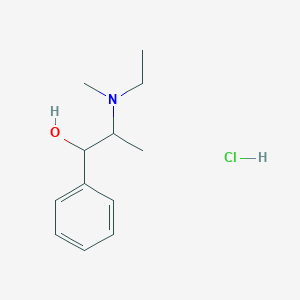

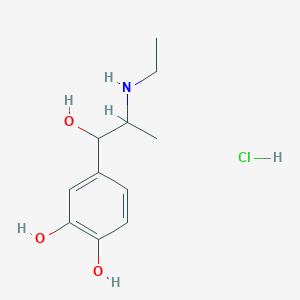
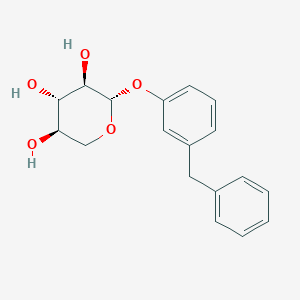
![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone](/img/structure/B130712.png)
